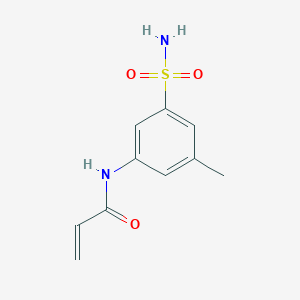

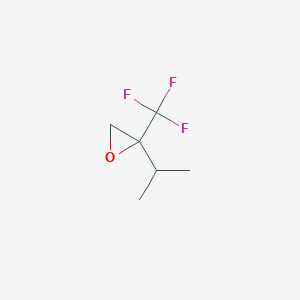

![molecular formula C7H4N4 B2538557 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile CAS No. 1286753-96-5](/img/structure/B2538557.png)

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a carbonitrile group at the third position.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including this compound, has been achieved through various methods. One approach involves a one-pot, three-component condensation reaction using an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate in ethanol, catalyzed by p-toluenesulfonic acid . Another method reported is a catalyst-free grinding procedure, which is an efficient and environmentally friendly synthesis route . Additionally, ultrasound-assisted synthesis has been utilized to produce these compounds in high yields and with regioselective control . The use of ultrasound irradiation in aqueous medium with p-TSA as a catalyst has also been reported to synthesize pyrazolopyridine derivatives effectively .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two tautomeric forms: the 1H- and 2H-isomers. The diversity of substituents that can be present at positions N1, C3, C4, C5, and C6 allows for a wide range of structural variations, which can significantly influence the compound's biological activity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive sites. For instance, the carbonitrile group can be involved in nucleophilic addition reactions, while the fused pyrazole and pyridine rings can participate in electrophilic substitution reactions. The synthesis of novel compounds, such as 4-[1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles, demonstrates the reactivity of the pyrazolopyridine core when reacted with various aldehydes and ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their potential application as pharmaceuticals. The presence of the carbonitrile group contributes to the compound's polarity and reactivity. The synthesis of these compounds using environmentally friendly methods, such as the catalyst-free grinding method, highlights the importance of developing sustainable and cost-effective synthetic routes .

Scientific Research Applications

Kinase Inhibition

1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile plays a significant role in the design of kinase inhibitors. Its structural versatility allows it to interact with kinases through multiple binding modes, making it a key scaffold in kinase inhibition. This compound has been extensively used in patents from various companies and universities, targeting a broad range of kinases. It typically binds to the hinge region of the kinase, although it can form other key interactions. This heterocycle is elaborated to form additional interactions in the kinase pocket, which enhances potency and selectivity. Its similarity to both pyrrolo[2,3-b]pyridine and indazole enables multiple kinase binding modes, highlighting its importance in the development of kinase inhibitors (Wenglowsky, 2013).

Heterocyclic Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, is recognized for its medicinal properties across a range of applications including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. This scaffold's structure-activity relationship (SAR) studies have shown promising results for various disease targets, indicating its potential for developing novel drug candidates. Synthetic strategies and significant biological properties have been extensively reviewed, demonstrating the versatility and potential of this privileged scaffold in medicinal chemistry (Cherukupalli et al., 2017).

Catalysis and Organic Synthesis

Heterocyclic N-oxide molecules, including those derived from pyrazolo[4,3-b]pyridine-3-carbonitrile, have shown significant utility in organic synthesis, catalysis, and medicinal applications. These compounds are involved in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, showcasing their importance in advanced chemistry and drug development. The versatility of heterocyclic N-oxides, including those synthesized from imidazole, indazole, and pyrazolo[4,3-b]pyridine-3-carbonitrile, underpins their utility in diverse applications ranging from organic syntheses to drug discovery (Li et al., 2019).

Hybrid Catalysts in Chemical Synthesis

The pyranopyrimidine core, closely associated with the pyrazolo[4,3-b]pyridine-3-carbonitrile structure, is crucial in the medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent reviews highlight the application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyrano[2,3-d]pyrimidine scaffolds. These studies emphasize the potential of utilizing broader catalytic applications for the development of lead molecules, demonstrating the scaffold's wide applicability and challenging synthesis due to its structural complexity (Parmar et al., 2023).

Future Directions

Mechanism of Action

Target of Action

1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with enzymes or receptors that also interact with these purine bases.

Mode of Action

Compounds in the 1h-pyrazolo[3,4-b]pyridines class can present two isomeric structures , which might influence their interaction with their targets.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-Pyrazolo[4,3-b]pyridine-3-carbonitrile are largely determined by its structure. The compound is aromatic, stable, and polarized, with the pyrazole portion being electron-rich and the pyridine portion being electron-deficient This polarity allows it to interact with various biomolecules

Cellular Effects

This compound has been shown to have cytotoxic effects, with the ability to block cell cycle progression and/or induce apoptosis

Molecular Mechanism

It is known to be a potent, selective inhibitor of CDK1/CDK2 in vitro , suggesting that it may exert its effects through binding interactions with these enzymes

properties

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOABZDBECYZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2)C#N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

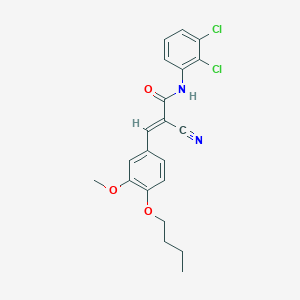

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)

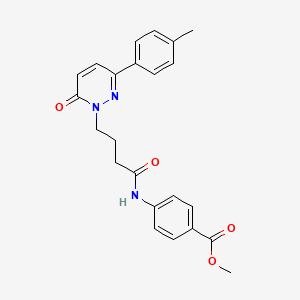

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)

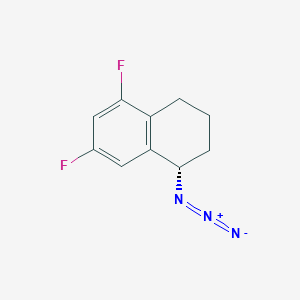

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)